4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde
CAS No.: 213455-35-7
Cat. No.: VC13591893
Molecular Formula: C16H12O2S
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 213455-35-7 |
|---|---|
| Molecular Formula | C16H12O2S |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 4-phenylmethoxy-1-benzothiophene-7-carbaldehyde |
| Standard InChI | InChI=1S/C16H12O2S/c17-10-13-6-7-15(14-8-9-19-16(13)14)18-11-12-4-2-1-3-5-12/h1-10H,11H2 |
| Standard InChI Key | WEJUBKBMBACIPT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=O |
Introduction
Structural and Chemical Characteristics
The compound’s structure combines a benzo[b]thiophene skeleton with strategic functionalization. The benzyloxy group () enhances solubility in organic solvents, while the formyl group () enables participation in condensation and nucleophilic addition reactions. Key features include:
Molecular Geometry
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Fused Ring System: The benzene and thiophene rings share two adjacent carbon atoms, creating a planar, aromatic system.
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Substituent Effects: The electron-donating benzyloxy group at C4 and the electron-withdrawing formyl group at C7 create a polarized electronic environment, influencing reactivity .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.3 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, THF; insoluble in water |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
Data derived from vendor specifications and structural analogs .
Synthetic Methodologies
Primary Synthesis Route
The synthesis typically begins with benzo[b]thiophene-7-carbaldehyde (CAS 10134-91-5) , which undergoes benzylation at the 4-position:
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Benzylation:
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Reagents: Benzyl chloride or benzyl alcohol, potassium carbonate ().
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Conditions: Aprotic solvent (e.g., DMF), 80–100°C, 12–24 hours .
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Mechanism: Nucleophilic aromatic substitution (SNAr) facilitated by the electron-rich thiophene ring.
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Purification: Column chromatography or recrystallization yields the final product with >95% purity .
Alternative Approaches
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Aryne Intermediate Strategy: Aryne precursors, such as o-silylaryl triflates, react with alkynyl sulfides to construct the benzothiophene core . While less common for this specific derivative, this method highlights the flexibility of benzothiophene synthesis.
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Photochemical Methods: Remote substituent effects on benzothiophene photolysis have been explored, though these are more relevant to functionalized analogs .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s formyl group serves as a handle for further derivatization:
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Condensation Reactions: Formation of Schiff bases with amines, enabling access to imine-linked pharmacophores .
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Cross-Coupling: Suzuki-Miyaura or Heck reactions at the formyl position for biaryl synthesis .
Biological Activity
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Anticancer Potential: Thiophene derivatives exhibit inhibitory effects on kinases and apoptosis pathways. The benzyloxy group may enhance blood-brain barrier permeability .
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Antimicrobial Properties: Preliminary studies on analogs suggest activity against Gram-positive bacteria, though specific data for this compound remain limited .
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1700 cm (C=O stretch), 1250 cm (C-O-C asymmetric stretch) .
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NMR Spectroscopy:
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear gloves and lab coat |
| H319: Eye irritation | Use safety goggles |
| H335: Respiratory irritation | Use in fume hood |
Storage at room temperature in a dry, dark environment is recommended .
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